
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a dimethylamino group, an ethyl group, and a phenyl group attached to a butyronitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethylmagnesium bromide, followed by the addition of a nitrile group. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium acetate. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar structure but lacks the ethyl and phenyl groups.
2-Ethyl-2-phenylbutyronitrile: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)-2-phenylbutyronitrile: Similar structure but lacks the ethyl group.
Uniqueness
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the dimethylamino group enhances its nucleophilicity, while the ethyl and phenyl groups contribute to its steric and electronic characteristics.
特性
CAS番号 |
2809-44-1 |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC名 |
4-(dimethylamino)-2-ethyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C14H20N2/c1-4-14(12-15,10-11-16(2)3)13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
InChIキー |
FUTYMWBLUNRHIR-UHFFFAOYSA-N |
正規SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


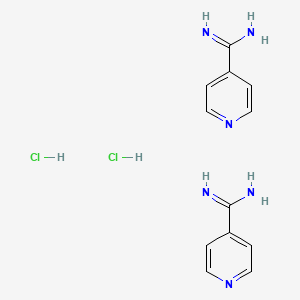
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
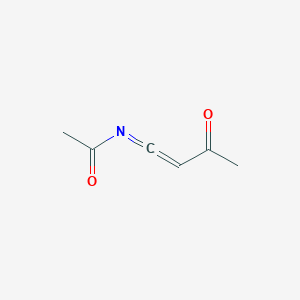
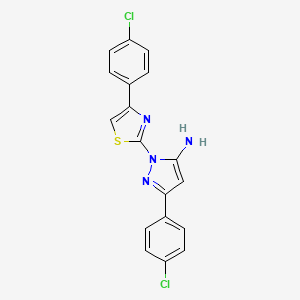

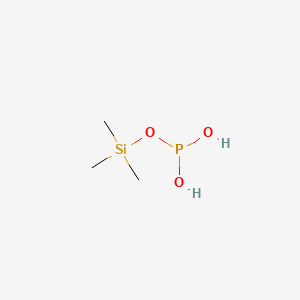
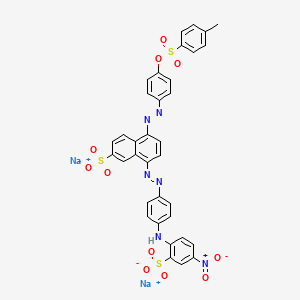
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
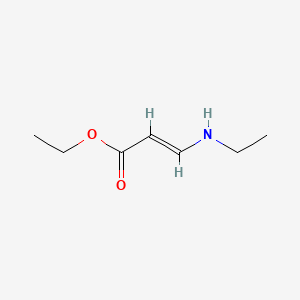
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)

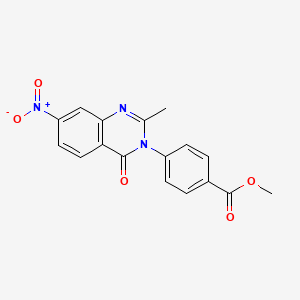
![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
